molecular formula C29H20F4N6O4S2 B5914320 11-(difluoromethyl)-5-[[11-(difluoromethyl)-6-hydroxy-13-methyl-4-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-5-yl]-(2-methylpyrazol-3-yl)methyl]-6-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

11-(difluoromethyl)-5-[[11-(difluoromethyl)-6-hydroxy-13-methyl-4-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-5-yl]-(2-methylpyrazol-3-yl)methyl]-6-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

Cat. No.: B5914320
M. Wt: 656.6 g/mol
InChI Key: KMEJJSOZPWUVEJ-UHFFFAOYSA-N
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Description

The compound “11-(difluoromethyl)-5-[[11-(difluoromethyl)-6-hydroxy-13-methyl-4-oxo-8-thia-3,10-diazatricyclo[74002,7]trideca-1(9),2(7),5,10,12-pentaen-5-yl]-(2-methylpyrazol-3-yl)methyl]-6-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[74002,7]trideca-1(9),2(7),5,10,12-pentaen-4-one” is a complex organic molecule characterized by multiple functional groups, including difluoromethyl, hydroxy, and thia groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the core tricyclic structure, introduction of difluoromethyl groups, and functionalization with hydroxy and pyrazolyl groups. Typical reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and minimize costs. This could involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other groups.

    Addition: Addition of small molecules to double bonds.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions would vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of hydroxy groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.

Biology

In biology, the compound could be studied for its potential biological activity, such as its ability to interact with specific enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as its ability to inhibit certain disease-related pathways.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets and pathways. For example, if the compound interacts with a particular enzyme, it could inhibit or activate the enzyme’s activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other tricyclic molecules with difluoromethyl and hydroxy groups. Examples could be:

  • 11-(difluoromethyl)-5-hydroxy-13-methyl-4-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
  • 11-(difluoromethyl)-6-hydroxy-13-methyl-4-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-5-yl

Uniqueness

The uniqueness of the compound lies in its specific arrangement of functional groups and the resulting chemical properties. This could include enhanced reactivity, stability, or biological activity compared to similar compounds.

Properties

IUPAC Name

11-(difluoromethyl)-5-[[11-(difluoromethyl)-6-hydroxy-13-methyl-4-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-5-yl]-(2-methylpyrazol-3-yl)methyl]-6-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20F4N6O4S2/c1-8-6-10(24(30)31)35-28-13(8)18-22(44-28)20(40)16(26(42)37-18)15(12-4-5-34-39(12)3)17-21(41)23-19(38-27(17)43)14-9(2)7-11(25(32)33)36-29(14)45-23/h4-7,15,24-25H,1-3H3,(H2,37,40,42)(H2,38,41,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEJJSOZPWUVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=C(C(=O)N3)C(C4=CC=NN4C)C5=C(C6=C(C7=C(S6)N=C(C=C7C)C(F)F)NC5=O)O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20F4N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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